molecular formula C20H20N4O2S B2528190 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile CAS No. 422533-55-9

2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile

Cat. No.: B2528190
CAS No.: 422533-55-9
M. Wt: 380.47
InChI Key: AWUWMQFRQHJSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

    Addition: It can also undergo addition reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile include other quinazoline derivatives, such as:

  • 2-(2-(Dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
  • N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide

These compounds share a quinazoline core but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The unique combination of substituents in this compound may confer specific advantages, such as enhanced potency or selectivity for certain biological targets .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUWMQFRQHJSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.